1-(3-chlorophenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3-chlorophenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is substituted with a 3-chlorophenyl group and a 3-fluorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step synthetic routes. One common method involves the condensation of 3-chlorobenzaldehyde with 3-fluoroaniline to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to form the pyrazole ring. The final step involves the reaction of the pyrazole intermediate with a suitable reagent to form the pyrazolo[3,4-d]pyrimidine core.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-chlorophenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions are typically the corresponding pyrazolopyrimidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. The major products formed from reduction reactions are the corresponding reduced pyrazolopyrimidines.
Substitution: This compound can undergo substitution reactions, particularly at the phenyl rings. Common reagents used in these reactions include halogens, nitrating agents, and sulfonating agents. The major products formed from substitution reactions are the corresponding substituted pyrazolopyrimidines.
Scientific Research Applications
1-(3-chlorophenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is of interest in the development of new pharmaceuticals due to its potential biological activities. It has been studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The unique structure of this compound makes it useful in the development of new materials with specific properties. It has been studied for its potential use in organic electronics and as a building block for the synthesis of new polymers.
Biological Research: This compound is used as a tool in biological research to study various biochemical pathways and molecular targets. It has been used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, this compound has been shown to inhibit certain enzymes and receptors, leading to its potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, as an anticancer agent, it may inhibit kinases involved in cell proliferation, while as an anti-inflammatory agent, it may inhibit enzymes involved in the inflammatory response.
Comparison with Similar Compounds
1-(3-chlorophenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but with different substituents on the phenyl rings.
This compound: This compound has a similar pyrazolopyrimidine core but with different substituents on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H11ClFN5 |
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Molecular Weight |
339.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(3-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H11ClFN5/c18-11-3-1-6-14(7-11)24-17-15(9-22-24)16(20-10-21-17)23-13-5-2-4-12(19)8-13/h1-10H,(H,20,21,23) |
InChI Key |
DPYGCEGAEGWSDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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